H-Glu(OAll)-OAll.TosOH
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Overview
Description
H-Glu(OAll)-OAll.TosOH, also known as L-Glutamic acid gamma-allyl ester p-toluenesulfonate, is a derivative of glutamic acid. This compound is primarily used in peptide synthesis and protein modification due to its unique protective groups, which allow for selective reactions at specific sites on the molecule.
Preparation Methods
The synthesis of H-Glu(OAll)-OAll.TosOH involves several steps. One common method includes the following steps :
Solid-Phase Peptide Synthesis (SPPS): This method involves the attachment of the glutamic acid derivative to a solid support resin.
Protection and Deprotection: The allyl groups (OAll) are used to protect the carboxyl groups of glutamic acid during the synthesis. These groups can be selectively removed using palladium-catalyzed allyl removal.
Coupling Reactions: The protected glutamic acid is then coupled with other amino acids or peptides using standard peptide coupling reagents.
Final Deprotection and Purification: The final product is obtained by removing all protective groups and purifying the compound using chromatography techniques.
Chemical Reactions Analysis
H-Glu(OAll)-OAll.TosOH undergoes various chemical reactions, including:
Substitution Reactions: The allyl groups can be substituted with other functional groups using palladium-catalyzed reactions.
Deprotection Reactions: The allyl groups can be removed selectively under mild conditions, allowing for further modifications of the molecule.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form larger peptide chains.
Common reagents used in these reactions include palladium catalysts, peptide coupling reagents like HATU or EDC, and deprotection agents such as tetrakis(triphenylphosphine)palladium(0).
Scientific Research Applications
H-Glu(OAll)-OAll.TosOH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins with site-specific modifications.
Protein Modification: The compound allows for the selective modification of proteins, which is useful in studying protein function and interactions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in various biological studies to investigate the role of specific amino acids in protein function.
Mechanism of Action
The mechanism of action of H-Glu(OAll)-OAll.TosOH involves the selective protection and deprotection of the carboxyl groups of glutamic acid. The allyl groups protect the carboxyl groups during synthesis, preventing unwanted reactions. These groups can be selectively removed using palladium-catalyzed reactions, allowing for further modifications at specific sites on the molecule . This selective protection and deprotection mechanism is crucial for the precise synthesis of peptides and proteins.
Comparison with Similar Compounds
H-Glu(OAll)-OAll.TosOH is unique due to its allyl protective groups, which allow for selective reactions. Similar compounds include:
H-Glu-OH (L-Glutamic acid): This is the unprotected form of glutamic acid, which lacks the selective protection offered by the allyl groups.
H-Glu-OtBu (L-Glutamic acid tert-butyl ester): This compound uses tert-butyl groups for protection, which are less selective compared to allyl groups.
H-Glu(OBzl)-OH (L-Glutamic acid gamma-benzyl ester): This compound uses benzyl groups for protection, which require harsher conditions for removal compared to allyl groups.
Properties
Molecular Formula |
C18H25NO7S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-aminopentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
CXIWDQLHGWDUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N |
Origin of Product |
United States |
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